molecular formula C7H6F3N3O B1303339 6-(Trifluoromethyl)nicotinohydrazide CAS No. 386715-32-8

6-(Trifluoromethyl)nicotinohydrazide

Cat. No. B1303339
M. Wt: 205.14 g/mol
InChI Key: BZUUTXAGAJENNS-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)nicotinohydrazide is a chemical compound that is part of a broader class of nicotinohydrazides, which have been studied for their potential as anti-infective agents. The trifluoromethyl group attached to the nicotinic acid moiety is a common structural feature in this class of compounds, which is known to influence their biological activity and physical properties.

Synthesis Analysis

The synthesis of related compounds, such as methyl 6-chloro-5-(trifluoromethyl)nicotinate, involves the trifluoromethylation of an aryl iodide using a cost-effective system composed of methyl chlorodifluoroacetate (MCDFA), KF, and CuI. This method has been reported to be both safe and economical, making it suitable for large-scale production . Additionally, the synthesis of 6-chloro-nicotinic acid hydrazide, a compound structurally similar to 6-(trifluoromethyl)nicotinohydrazide, has been achieved through a two-step process involving the activation of the carboxyl group and subsequent substitution with anhydrous hydrazine. The optimization of this process has led to a significant yield of 83% under controlled conditions .

Molecular Structure Analysis

The molecular structure of 6-(trifluoromethyl)nicotinohydrazide derivatives is crucial for their biological activity. The presence of the trifluoromethyl group is a key structural element that can affect the compound's interaction with biological targets. In the case of 6-phenylnicotinohydrazide derivatives, the structure-activity relationship has been established, indicating that specific substitutions on the phenyl ring can lead to enhanced antimicrobial activity .

Chemical Reactions Analysis

While specific chemical reactions of 6-(trifluoromethyl)nicotinohydrazide are not detailed in the provided papers, the synthesis and reactivity of similar compounds suggest that the trifluoromethyl group can influence the compound's reactivity. For instance, the trifluoromethylation step in the synthesis of related compounds is a critical reaction that introduces the trifluoromethyl group into the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(trifluoromethyl)nicotinohydrazide are not explicitly discussed in the provided papers. However, the trifluoromethyl group is known to impart unique properties to compounds, such as increased lipophilicity and metabolic stability, which can be beneficial in drug design. The presence of this group in nicotinohydrazide derivatives is likely to affect their solubility, boiling point, and stability, which are important factors in their potential use as pharmaceutical agents .

Relevant Case Studies

The most relevant case study involves the biological evaluation of 6-phenylnicotinohydrazide derivatives, which demonstrated varying levels of antimicrobial activity. One particular derivative, the 2,6-dichlorobenzylidene counterpart, showed superior antimycobacterial activity with a minimum inhibitory concentration (MIC) of 3.90 µg/mL. It also exhibited potent broad-spectrum antimicrobial activities with MIC values ranging from 0.24-1.95 µg/mL. Importantly, the most active compounds in this study did not display significant cytotoxic effects against normal breast cells, suggesting a favorable therapeutic index .

Scientific Research Applications

Anticancer Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of novel nicotinohydrazide derivatives were prepared and screened for cytotoxicity against various human cancer cell lines .
  • Methods of Application: The compounds were prepared in a series of steps and then screened for cytotoxicity against HeLa (cervical), DU145 (prostate), HepG2 (liver) and MBA-MB-231 (breast) human cancer cell lines .
  • Results: Compounds 6h, 6i, 7d, 7h, 7i and 8b showed promising cytotoxicity at <15μM concentration .

Agrochemical and Pharmaceutical Ingredients

  • Scientific Field: Agrochemical and Pharmaceutical Industries
  • Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives, including “6-(Trifluoromethyl)nicotinohydrazide”, are used in the agrochemical and pharmaceutical industries .
  • Methods of Application: The specific methods of application are not detailed in the source, but it mentions that these compounds are used in the protection of crops from pests .
  • Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Hydrazones, Quinazolines, and Schiff Bases

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used in the synthesis of hydrazones, quinazolines, and Schiff bases .
  • Methods of Application: The compound is combined with suitable aldehydes and four hydrazides to achieve the synthesis. The preparation approaches include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
  • Results: The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods. The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains are evaluated .

Chemo- and Regioselective Synthesis of New Heteroaryl-linked Pyridinohydrazones

  • Scientific Field: Organic Chemistry
  • Application Summary: “6-(Trifluoromethyl)nicotinohydrazide” is used as a precursor for the chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones .
  • Methods of Application: The compound is reacted with seven aryl or heteroaryl aldehydes by a simple procedure in ethanol as solvent .
  • Results: Cyclization reactions of the resulting compounds with some 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones or triethylorthoacetate were proceeded easily also in ethanol, an eco-friendly solvent, to give regioselectively nine examples of pyrazolinyl-pyridinohydrazones and one 1,3,4-oxadiazole derivative .

Synthesis of Novel Nicotinohydrazide and (1,3,4-Oxadiazol-2-yl)-6-(Trifluoromethyl)pyridine Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of novel nicotinohydrazide derivatives and 1,3,4-oxadiazole functionalized pyridine derivatives were prepared .
  • Methods of Application: The compounds were prepared in a series of steps .
  • Results: All the compounds were screened for cytotoxicity against HeLa (cervical), DU145 (prostate), HepG2 (liver) and MBA-MB-231 (breast) human cancer cell lines .

Synthesis of Hydrazones, Quinazolines, and Schiff Bases

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound is used in the synthesis of hydrazones, quinazolines, and Schiff bases .
  • Methods of Application: The compound is combined with suitable aldehydes and four hydrazides to achieve the synthesis. The preparation approaches include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
  • Results: The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods. The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains are evaluated .

Future Directions

6-(Trifluoromethyl)nicotinohydrazide has a wide range of potential applications in the fields of medicine, chemistry, and materials science. Its derivatives have been studied as potential anticancer agents , indicating promising future directions for research and development.

properties

IUPAC Name

6-(trifluoromethyl)pyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)5-2-1-4(3-12-5)6(14)13-11/h1-3H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUUTXAGAJENNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380560
Record name 6-(trifluoromethyl)nicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)nicotinohydrazide

CAS RN

386715-32-8
Record name 6-(trifluoromethyl)nicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 386715-32-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RN Kumar, Y Poornachandra, P Nagender… - Bioorganic & Medicinal …, 2016 - Elsevier
A series of novel nicotinohydrazide derivatives 6a–g and 1,3,4-oxadiazole functionalized pyridine derivatives 7a–k and 8a–d were prepared in series of steps. All the compounds were …
Number of citations: 25 www.sciencedirect.com
V Onnis, MT Cocco, R Fadda, C Congiu - Bioorganic & medicinal chemistry, 2009 - Elsevier
The synthesis and anticancer activity of 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines is described. The new trifluoromethylpyridine derivatives were evaluated for their …
Number of citations: 109 www.sciencedirect.com
MH Abdel-Rhman, G Samir, MA Hussien, NM Hosny - Polyhedron, 2023 - Elsevier
On reacting the nicotinic hydrazide with 1-cyanoacetyl-3,5-dimethylpyrazole, a new ligand, N'-(2-cyanoacetyl)nicotinohydrazide (H 2 L), was produced and characterized using diverse …
Number of citations: 0 www.sciencedirect.com

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